molecular formula C13H10ClN3OS B3361229 2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918108-07-3

2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No. B3361229
CAS RN: 918108-07-3
M. Wt: 291.76 g/mol
InChI Key: UNFDGTFYIZSFEX-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of such compounds involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the use of hydrazonoyl halides .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects. As some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , this compound could potentially be developed into effective antileishmanial and antimalarial agents.

properties

IUPAC Name

2-[[4-(4-chloropyrazol-1-yl)phenyl]methyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-7-15-16(9-11)12-3-1-10(2-4-12)8-17-13(18)5-6-19-17/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFDGTFYIZSFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CS2)N3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580909
Record name 2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918108-07-3
Record name 2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 2
2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 3
2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 6
2-{[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

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